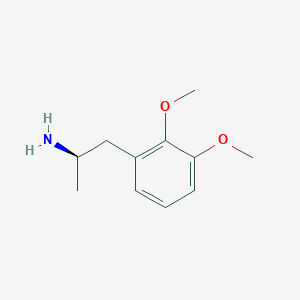

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

Description

BenchChem offers high-quality (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

744974-27-4 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 |

InChI Key |

DHLWJXGSZDJWKK-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC1=C(C(=CC=C1)OC)OC)N |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical and Pharmacological Profile of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine: Synthesis, Analysis, and Receptor Dynamics

Executive Summary & Stereochemical Context

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine, commonly referred to as the (R)-enantiomer of 2,3-dimethoxyamphetamine (2,3-DMA), is a synthetic organic compound belonging to the phenethylamine and amphetamine families[1]. While its positional isomer, 2,5-DMA, is a well-documented and potent psychedelic, the 2,3-substitution pattern drastically alters the molecule's spatial geometry and electronic distribution. In neuropharmacological research, isolating the (2R)-enantiomer is critical. For most hallucinogenic amphetamines, the (R)-enantiomer dictates the primary efficacy at serotonin (5-HT) receptors[2]. This whitepaper details the physicochemical properties, structural neurobiology, asymmetric synthesis, and analytical characterization of (2R)-2,3-DMA.

Physicochemical Profiling

Understanding the baseline physical and electronic properties of (2R)-2,3-DMA is essential for predicting its pharmacokinetic behavior and designing extraction or chromatographic protocols.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural/Functional Implication |

| IUPAC Name | (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine | Defines the absolute (R) configuration at the alpha-carbon. |

| Chemical Formula | C11H17NO2 | Standard phenethylamine backbone with two methoxy additions[1]. |

| Molar Mass | 195.262 g/mol | Low molecular weight facilitates rapid blood-brain barrier (BBB) penetration[1]. |

| Exact Mass (Monoisotopic) | 195.1259 Da | Target mass for high-resolution mass spectrometry (HRMS). |

| Predicted pKa | ~10.0 - 10.2 | Exists primarily as a protonated cation at physiological pH (7.4). |

| LogP (Octanol/Water) | ~1.89 | Moderate lipophilicity; less lipophilic than halogenated analogs (e.g., DOM). |

Pharmacological Dynamics & Receptor Affinity

Unlike its 2,5-substituted counterparts, 2,3-DMA exhibits surprisingly weak activity at critical serotonin receptors. The exact receptor affinity data highlights the structural strictness of the 5-HT2A binding pocket.

Table 2: Receptor Affinity Data for 2,3-DMA

| Receptor Target | Affinity (Ki) | Biological Activity |

| 5-HT2A | 4,280 nM | Very low affinity; weak partial agonism[1]. |

| 5-HT2C | > 10,000 nM | Negligible affinity[1]. |

| NET (Norepinephrine) | Inactive | No in vitro monoamine releasing activity[1]. |

Mechanistic Causality: The 5-HT2A receptor binding pocket requires specific hydrophobic and electrostatic interactions to stabilize the active conformation of the receptor and trigger the Gq-coupled signaling cascade. The 2,3-dimethoxy pattern lacks a hydrophobic substituent at the 4-position (crucial for interacting with transmembrane domain V) and lacks a 5-position oxygen (necessary for hydrogen bonding with Ser242). Consequently, (2R)-2,3-DMA fails to properly anchor, resulting in a transient binding event that cannot robustly activate Phospholipase C (PLC)[1].

Fig 1: 5-HT2A Gq-coupled signaling cascade demonstrating the pathway weakly activated by 2,3-DMA.

Asymmetric Synthesis Protocol

While racemic mixtures of amphetamines can be synthesized via the Leuckart reaction[3] and subsequently resolved using classical fractional crystallization with chiral acids like D-tartaric acid[4], this method suffers from low yields (maximum 50%) and requires extensive recrystallization.

To obtain pure (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine with high enantiomeric excess (ee > 96%), an asymmetric reductive amination utilizing a chiral auxiliary is the gold standard[2].

Step-by-Step Methodology

Step 1: Chiral Imine Formation

-

Procedure: Combine equimolar amounts of 2,3-dimethoxyphenylacetone and (-)-α-methylbenzylamine in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid and reflux under a Dean-Stark trap to remove water.

-

Causality: The (-)-α-methylbenzylamine acts as a chiral auxiliary. The bulky phenyl group of the auxiliary sterically hinders one face of the resulting imine double bond, dictating the trajectory of the incoming hydride in the next step.

-

Self-Validation: Monitor via TLC. The disappearance of the ketone spot and the lack of water accumulation in the trap indicates complete Schiff base formation.

Step 2: Stereoselective Catalytic Hydrogenation

-

Procedure: Transfer the unisolated imine to a Parr shaker. Add absolute ethanol and a catalytic amount of Platinum(IV) oxide (PtO2, Adams' catalyst). Hydrogenate at 50 psi H2 at room temperature until uptake ceases[2].

-

Causality: PtO2 is explicitly chosen over Palladium on Carbon (Pd/C) for this step. PtO2 efficiently reduces the C=N double bond to a secondary amine without triggering the hydrogenolysis (cleavage) of the benzylic C-N bond. The hydride adds to the less sterically hindered face, establishing the (2R) stereocenter.

-

Self-Validation: GC-MS of an aliquot must show a molecular ion peak [M]+ at m/z 299, confirming the intact secondary amine intermediate.

Step 3: Hydrogenolysis of the Chiral Auxiliary

-

Procedure: Filter off the PtO2. Dissolve the secondary amine in glacial acetic acid, add 10% Pd/C, and subject to hydrogenation at 50 psi H2 at 50°C[2].

-

Causality: Under these specific acidic and thermal conditions, Pd/C selectively catalyzes the hydrogenolysis of the N-benzyl bond. This cleaves the chiral auxiliary (releasing ethylbenzene as a volatile byproduct) and liberates the target primary amine, (2R)-2,3-DMA.

-

Self-Validation: The reaction is complete when GC-MS shows the disappearance of m/z 299 and the emergence of the target (2R)-2,3-DMA at m/z 195.

Fig 2: Asymmetric synthesis workflow of (2R)-2,3-DMA using a chiral auxiliary.

Analytical Characterization

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is the primary method for confirming the identity of synthesized phenethylamines. For 2,3-DMA, the EI-MS spectrum is highly distinct due to steric crowding.

-

Standard Fragmentation: Like most dimethoxyamphetamines, alpha-cleavage yields a dominant dimethoxybenzyl radical cation at m/z 152 [5].

-

Isomer-Specific Rearrangement: Because of the dense 1,2,3-trisubstitution pattern on the benzene ring, steric crowding promotes a unique cyclization event. The methoxy group ortho to the ethylamine side chain is displaced, resulting in a cyclized cationic amine at m/z 164 [5]. Observing the m/z 164 peak is a definitive self-validating marker that distinguishes 2,3-DMA from isomers like 2,5-DMA or 3,4-DMA.

Chiral Gas Chromatography (GC-MS)

To verify the enantiomeric purity of the synthesized (2R)-2,3-DMA, standard achiral GC-MS is insufficient, as enantiomers possess identical boiling points and fragmentation patterns.

-

Derivatization: The sample is reacted with the chiral derivatizing agent trifluoroacetyl-L-prolyl chloride (L-TPC)[6].

-

Causality: L-TPC covalently binds to the primary amine, converting the (2R) and (2S) enantiomers into (2R, L) and (2S, L) diastereomers. Because diastereomers have different physical properties and vapor pressures, they resolve cleanly on a standard HP-5MS capillary column, allowing for the exact calculation of enantiomeric excess (ee%)[6].

References

-

[1] 2,3-Dimethoxyamphetamine - Wikipedia. Wikipedia. URL:

-

[5] GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC. National Institutes of Health (NIH). URL:

-

[4] A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. Benchchem. URL:

-

[6] Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS. Glasgow Caledonian University. URL:

-

[2] Asymmetric synthesis of psychotomimetic phenylisopropylamines | Journal of Medicinal Chemistry. ACS Publications. URL:

-

[3] RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. UNODC. URL:

Sources

- 1. 2,3-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. unodc.org [unodc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

Technical Guide: Structure-Activity Relationships of Dimethoxy-Substituted Amphetamines

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dimethoxy-substituted amphetamines, specifically focusing on the 2,5-dimethoxy-4-substituted class (the DOx series).

Executive Summary

The dimethoxy-substituted amphetamines, particularly the 2,5-dimethoxy-4-substituted variants (DOx series), represent a pivotal class of psychoactive phenylalkylamines. Unlike their stimulant cousins (e.g., methamphetamine) which primarily act as monoamine releasers, these compounds act as potent, selective agonists at the serotonin 5-HT2A receptor . This guide dissects the molecular drivers of this affinity, the critical role of chirality, and the pharmacokinetic implications of the

Chemical Architecture & Scaffold Analysis

The core pharmacophore is the phenylisopropylamine (amphetamine) skeleton. The specific substitution pattern on the benzene ring dictates the pharmacological profile.

The "Magic" 2,5-Substitution Pattern

While trimethoxy variants like mescaline (3,4,5-trimethoxy) are active, the rearrangement to a 2,4,5-substitution pattern dramatically increases potency.

-

2,5-Dimethoxy Motif: The methoxy groups at positions 2 and 5 are essential for hydrogen bonding and hydrophobic interactions within the receptor binding pocket (specifically residues Ser159 and Phe340 in 5-HT2A).

-

Positional Isomerism: Moving the methoxy groups to the 2,4- or 3,4- positions generally results in a loss of hallucinogenic potency and a shift toward stimulant or enactogenic effects (e.g., inhibition of monoamine uptake).

Stereochemistry: The R-Isomer Dominance

A critical distinction exists between dopaminergic stimulants and serotonergic hallucinogens regarding chirality:

-

Stimulants (e.g., D-Amphetamine): The (S)-(+) isomer is more potent at releasing dopamine.

-

Psychedelics (e.g., DOB, DOI): The (R)-(-) isomer is significantly more potent (often 2–10x) as a 5-HT2A agonist. The (R)-configuration aligns the

-methyl group to fit a specific hydrophobic pocket in the receptor, optimizing the orientation of the amine for ionic bonding with Asp155.

The 4-Position: The Primary Modulator

The substituent at the 4-position (

SAR of the 4-Substituent

| Substituent ( | Compound | Characteristics |

| Methyl (-CH3) | DOM | The prototype. High potency, long duration. |

| Ethyl (-C2H5) | DOET | Slightly more potent than DOM. |

| Propyl (-n-C3H7) | DOPR | Optimal in vitro receptor activation (Ki ~1-9 nM).[1][2] |

| Bromo (-Br) | DOB | Extremely potent; high affinity due to halogen hydrophobicity. |

| Iodo (-I) | DOI | Standard radioligand for 5-HT2A mapping.[3] Very high affinity. |

| Nitro (-NO2) | DON | Active, but less lipophilic than halogens. |

| Butyl/Amyl | DOBU/DOAM | High in vitro affinity, but reduced in vivo potency (likely PK limitations). |

The Alpha-Methyl "Shield"

The

-

Metabolic Protection: It sterically hinders Deamination by Monoamine Oxidase (MAO), significantly extending the half-life compared to the corresponding phenethylamines (the 2C-x series).

-

Lipophilicity: It slightly increases blood-brain barrier (BBB) permeability.

Visualization: SAR & Signaling Pathways

SAR Map of DOx Compounds

Caption: Structural determinants of affinity in 2,5-dimethoxy-4-substituted amphetamines.

5-HT2A Signaling Cascade

Caption: The Gq-mediated signaling pathway activated by DOx compounds.

Quantitative Data: Receptor Binding Profiles

The following table summarizes the binding affinities (

| Compound | 5-HT2A | 5-HT2C | Selectivity (2A/2C) |

| (R)-DOI | 19.0 | 30.0 | ~1.5 (Balanced) |

| (R)-DOB | 41.0 | 70.0 | ~1.7 (Balanced) |

| (R)-DOM | 20 - 60 | 50 - 100 | ~2.0 (Slight 2A pref) |

| DOPR | 1 - 9 | 10 - 20 | High Potency |

| 2,5-DMA | > 1000 | > 1000 | Inactive (Reference) |

Data aggregated from Glennon et al. and Nichols et al. (See References).

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-iodoamphetamine (DOI)

Methodology: The standard route utilizes the Henry Reaction (nitroaldol condensation) followed by reduction.

-

Condensation:

-

Reagents: 2,5-dimethoxybenzaldehyde, nitroethane, ammonium acetate (catalyst).

-

Procedure: Reflux reagents in glacial acetic acid or toluene. The aldehyde condenses with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene .

-

Purification: Crystallization from ethanol yields bright yellow crystals.

-

-

Iodination (Direct Route Variant):

-

Note: Iodination is often performed on the free amine or the phthalimide-protected intermediate if starting from 2,5-dimethoxyamphetamine. Alternatively, use 4-iodo-2,5-dimethoxybenzaldehyde as the starting material (preferred for yield).

-

-

Reduction:

-

Reagents: Lithium Aluminum Hydride (LiAlH4) in dry THF.

-

Procedure: Add the nitropropene solution dropwise to the LiAlH4 suspension. Reflux for 24 hours.

-

Workup: Quench with water/NaOH (Fieser method). Extract with ether. Acidify to precipitate the amine hydrochloride salt .

-

Radioligand Binding Assay (5-HT2A)

Purpose: To determine the affinity (

-

Tissue Preparation: Transfected HEK293 cells expressing human 5-HT2A receptors or rat frontal cortex homogenates.

-

Radioligand:

-Ketanserin (Antagonist) or -

Incubation:

-

Mix 50

L membrane suspension + 50 -

Incubate at 37°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Metabolic & Safety Considerations

-

CYP2D6 Polymorphism: The O-demethylation of the 2- or 5-methoxy groups is a primary metabolic pathway. Poor metabolizers of CYP2D6 may experience prolonged effects and higher plasma concentrations.

-

5-HT2B Valvulopathy: Many 5-HT2A agonists also possess significant 5-HT2B affinity. Chronic activation of 5-HT2B is linked to cardiac valvular fibrosis. While DOx compounds are rarely used chronically, this remains a critical safety screen for any therapeutic development in this scaffold.

References

-

Nichols, D. E. (2016).[4][5] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

-

Glennon, R. A., et al. (1992).[5] Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Journal of Medicinal Chemistry.

-

Shulgin, A. T., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR source).[6]

- Nelson, D. L., et al. (1999). Structure-activity relationships for the binding of phenylalkylamines to 5-HT2A, 5-HT2B, and 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Rudin, D., et al. (2025).[2][7] The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 6. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 7. communities.springernature.com [communities.springernature.com]

Structural & Synthetic Architecture of Novel Psychoactive Phenethylamines: A Medicinal Chemistry Perspective

Abstract This technical guide examines the medicinal chemistry, structure-activity relationships (SAR), and pharmacological profiling of substituted phenethylamines. Historically categorized as "designer drugs," recent advances in neuropsychiatry have reclassified many of these scaffolds as "psychoplastogens"—compounds capable of promoting rapid neuroplasticity.[1][2][3] This document outlines the theoretical frameworks for library generation, receptor binding optimization, and the critical distinction between hallucinogenic toxicity and therapeutic potential.

Structural Architecture & SAR Analysis

The phenethylamine pharmacophore serves as a rigid template for 5-HT2A receptor agonists. Unlike the indole-based tryptamines, phenethylamines lack the pyrrole ring, necessitating precise substitution patterns to maintain receptor affinity.

1.1 The Classical 2,4,5-Substitution Pattern

The most bioactive phenethylamines typically feature a 2,5-dimethoxy substitution pattern on the phenyl ring. The substituent at the 4-position is the primary determinant of potency and duration.

-

2,5-Dimethoxy Motifs: These oxygenated groups form hydrogen bonds with Ser159 and Asp155 in the 5-HT2A orthosteric binding pocket.

-

4-Position Lipophilicity: Potency correlates strongly with the lipophilicity of the 4-position substituent.

-

Halogens (Br, I): High potency (e.g., 2C-B, 2C-I) due to hydrophobic interaction with Phe340.

-

Alkyls (Methyl, Ethyl): Moderate potency (e.g., 2C-D, 2C-E).

-

Thioethers: The "2C-T" series introduces sulfur, increasing metabolic complexity and MAO inhibition risks.

-

1.2 N-Benzyl Extension (The NBOMe Series)

The addition of a 2-methoxybenzyl group to the amine nitrogen creates the "NBOMe" scaffold.[4] This modification locks the molecule into a conformation that drastically increases affinity for 5-HT2A (often sub-nanomolar Ki), but also introduces significant toxicity risks due to full agonism and lack of metabolic clearance.

1.3 Conformational Restriction (Benzofurans)

To probe the active receptor conformation, the methoxy groups can be cyclized into furan rings (e.g., the APB series). This restricts rotation, often resulting in higher affinity and distinct functional selectivity profiles compared to the flexible parent compounds.

Figure 1: SAR Map illustrating the critical substitution zones on the phenethylamine scaffold.

Synthetic Methodologies (Academic Framework)

Safety & Legal Disclaimer: The following section describes general organic chemistry transformations for academic library generation. The synthesis of Schedule I controlled substances is illegal without DEA/FDA licensure. These protocols are theoretical discussions of chemical reactivity.

2.1 The Henry Reaction (Nitroaldol Condensation)

The most ubiquitous pathway for generating the phenethylamine carbon skeleton is the Henry reaction.[5] It couples an aromatic aldehyde with a nitroalkane.

-

Mechanism: Base-catalyzed deprotonation of the nitroalkane (usually nitromethane for 2C-x or nitroethane for DOx) generates a nitronate anion, which attacks the aldehyde carbonyl.[6][7]

-

Optimization:

-

Solvent: Glacial acetic acid or lower alcohols.

-

Catalyst: Ammonium acetate is the standard buffer/catalyst.

-

Challenge: Preventing polymerization of the unstable nitrostyrene intermediate.

-

2.2 Reduction Strategies

The conversion of the nitrostyrene to the amine is the critical yield-determining step.

| Method | Reagents | Specificity | Academic Utility |

| Hydride Reduction | LiAlH4 (LAH) / THF | Non-selective | High yields; requires strictly anhydrous conditions. Standard for small-scale library synthesis. |

| Catalytic Hydrogenation | H2 / Pd/C or Raney Ni | Selective | Scalable; cleaner workup but requires high pressure vessels. |

| Borohydride/Copper | NaBH4 + CuCl2 | Mild | "One-pot" potential; generates borane in situ. Safer handling profile than LAH. |

2.3 Reductive Amination (N-Benzylation)

To access the NBOMe or N-benzyl libraries, a secondary reductive amination is performed.

-

Imine Formation: The primary phenethylamine is reacted with 2-methoxybenzaldehyde.

-

Reduction: The resulting imine is reduced using mild agents like Sodium Triacetoxyborohydride (STAB) to prevent over-reduction.

Figure 2: General synthetic workflow for phenethylamine library generation.

Pharmacological Profiling & Signaling[8][9][10][11]

The therapeutic versus hallucinogenic potential of these compounds lies in Functional Selectivity (Biased Agonism).

3.1 5-HT2A Signaling Pathways

Upon ligand binding, the 5-HT2A receptor (a GPCR) can couple to different intracellular effectors.

-

Gq/11 Pathway: Canonical pathway. Activates Phospholipase C (PLC), leading to IP3 accumulation and Calcium release. High activation here correlates with hallucinogenesis.

-

Beta-Arrestin Pathway: Non-canonical. Involves receptor internalization and scaffolding of kinases (e.g., Akt/mTOR). Activation here is linked to neuroplasticity and antidepressant effects.[1][2][8]

3.2 Screening Assays

-

Calcium Flux Assay (FLIPR): Measures Gq coupling efficacy.

-

Head Twitch Response (HTR): The gold-standard in vivo rodent model for 5-HT2A hallucinogenic potential.

-

Neurite Outgrowth Assay: Measures psychoplastogenic activity (dendritic spine density).

Figure 3: Divergent signaling pathways at the 5-HT2A receptor: Hallucinogenesis vs. Plasticity.

References

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. A comprehensive review of the structure-activity relationships of phenethylamines and tryptamines.

-

Olson, D. E. (2018).[1][3] Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience. Defines the structural class of psychoplastogens.

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Historical context on the 2C-x series discovery).

-

Halberstadt, A. L. (2015). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research. Discusses the Head Twitch Response and 5-HT2A signaling.

-

Chemistry World. (2022). The Henry Reaction. Explains the mechanistic details of the nitroaldol condensation used in phenethylamine synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsr.net [ijsr.net]

- 3. A Possible New Category of Medications: Psychoplastogens | Psychology Today [psychologytoday.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Psychoplastogen - Wikipedia [en.wikipedia.org]

Physicochemical and Analytical Profiling of 1-(2,3-dimethoxyphenyl)propan-2-amine (2,3-DMA)

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

1-(2,3-dimethoxyphenyl)propan-2-amine, commonly known as 2,3-Dimethoxyamphetamine (2,3-DMA), is a synthetic phenethylamine and a positional isomer within the dimethoxyamphetamine family[1]. First synthesized and described in the scientific literature by F. Benington and colleagues in 1968, and later cataloged by Alexander Shulgin, 2,3-DMA presents a unique case study in structure-activity relationships (SAR)[1]. Unlike its heavily regulated and highly potent isomer, 2,5-DMA, the 2,3-substitution pattern induces severe steric crowding that fundamentally alters both its mass spectrometric fragmentation pathways and its pharmacodynamic profile[1][2]. This guide provides an in-depth mechanistic analysis of its physicochemical properties, analytical differentiation, and synthetic workflows.

Quantitative Physicochemical Characteristics

To establish a baseline for analytical reference, the core physicochemical descriptors of 2,3-DMA are summarized below. These parameters are critical for predicting chromatographic retention times, extraction efficiencies, and biological partitioning.

| Parameter | Value | Reference / Source |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)propan-2-amine | [3] |

| CAS Registry Number | 15402-81-0 | [3] |

| Molecular Formula | C11H17NO2 | [3] |

| Molar Mass | 195.26 g/mol | [3] |

| Monoisotopic Mass | 195.1259 Da | [3] |

| Predicted XLogP | 1.5 | [3] |

| Predicted Collision Cross Section (CCS) | 143.9 Ų ([M+H]+ adduct) | [4] |

| InChIKey | DHLWJXGSZDJWKK-UHFFFAOYSA-N | [3] |

Note: As a primary amphetamine derivative, the predicted pKa of the amine group is approximately 9.8, necessitating highly alkaline conditions (pH > 11.5) for efficient liquid-liquid extraction of the freebase.

Analytical Characterization: The GC-MS Regioisomer Problem

Differentiating regioisomers of dimethoxyamphetamines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to their identical molecular weights. However, 2,3-DMA exhibits a highly unique fragmentation pathway driven by the thermodynamics of its sterically crowded 1,2,3-trisubstituted aromatic ring[2].

Mechanistic Causality in Fragmentation

When subjected to electron ionization (EI), 2,3-DMA yields a molecular ion at m/z 195 and a standard benzylic radical cation at m/z 152[2]. However, the defining diagnostic feature of 2,3-DMA is the presence of a cyclized cationic amine at m/z 164 (representing an M-31 loss)[2].

The Causality: The steric crowding of the adjacent methoxy groups at the 2- and 3-positions forces the molecule into a conformation that promotes an intramolecular nucleophilic attack. The nitrogen atom of the ethylamine side chain directly displaces the ortho-methoxy group (at the 2-position), ejecting a methoxy radical (CH3O•, 31 Da) and forming a stable, cyclized indoline-like cation[2]. This M-31 peak is virtually absent in isomers lacking the 2,3-substitution pattern (such as 2,4-DMA or 3,4-DMA), making it a definitive marker for structural confirmation[2].

Synthetic Methodology and Self-Validating Workflow

The synthesis of 2,3-DMA follows a classical Knoevenagel-Henry condensation followed by a rigorous hydride reduction. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol

Step 1: Nitroaldol (Henry) Condensation

-

Reagents: Combine 1.0 eq of 2,3-dimethoxybenzaldehyde with 1.2 eq of nitroethane in a reaction vessel.

-

Catalysis: Add 0.2 eq of anhydrous ammonium acetate and dissolve the mixture in glacial acetic acid.

-

Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate ion acts as a weak base to generate the nitronate anion from nitroethane, while the ammonium ion provides a proton to facilitate the elimination of water, driving the equilibrium toward the thermodynamically stable conjugated nitropropene.

-

-

Reaction: Reflux the mixture at 100°C for 4 hours under an inert atmosphere.

-

Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC) using Silica gel (Hexane:EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot and the emergence of a bright yellow spot confirms the formation of 1-(2,3-dimethoxyphenyl)-2-nitropropene.

Step 2: Hydride Reduction

-

Reagents: Suspend 3.0 eq of Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C.

-

Addition: Dropwise add the intermediate nitropropene dissolved in anhydrous THF.

-

Causality: LiAlH4 is selected because it is a powerful enough hydride donor to simultaneously reduce both the conjugated alkene and the nitro group to a primary amine in a single pot, preventing the accumulation of toxic hydroxylamine intermediates.

-

-

Reaction: Reflux for 8 hours, then carefully quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts.

-

Validation Checkpoint 2: Extract the freebase into diethyl ether and analyze via GC-MS. The presence of the m/z 164 base peak confirms successful reduction and cyclization-driven fragmentation[2].

Step 3: Hydrochloride Salt Formation

-

Bubble anhydrous HCl gas through the ethereal freebase solution until precipitation ceases. Filter and wash with cold acetone to yield 2,3-DMA hydrochloride.

Fig 1: Step-by-step synthetic workflow for 2,3-DMA from benzaldehyde precursors.

Pharmacological Profile & Receptor Dynamics

While many dimethoxyamphetamines (such as 2,5-DMA and DOM) are potent 5-HT2A receptor agonists and profound hallucinogens, 2,3-DMA is a pharmacological anomaly.

Receptor Binding Affinities

In vitro assays demonstrate that 2,3-DMA possesses exceptionally weak affinity for serotonergic targets:

-

5-HT2A Receptor: Ki = 4,280 nM[1]

-

5-HT2C Receptor: Ki > 10,000 nM[1]

-

Rat Stomach Fundus: A2 = 2,880 nM[1]

Furthermore, 2,3-DMA exhibits no activity as a norepinephrine releasing agent[1]. In rodent drug discrimination tests, it fails to substitute for DOM or dextroamphetamine, though it does show partial substitution for 5-MeO-DMT and remains behaviorally active in mice at high doses[1].

Structural Causality of Low Affinity

The lack of potency is a direct consequence of the 2,3-substitution pattern. The 5-HT2A receptor binding pocket requires specific spatial orientations to form critical hydrogen bonds with transmembrane serine residues (e.g., Ser242). The 2,5-substitution pattern perfectly aligns its oxygen lone pairs with these residues. In contrast, the contiguous 1,2,3-trisubstituted steric bulk of 2,3-DMA forces the aromatic ring into an unfavorable dihedral angle relative to the ethylamine side chain, preventing optimal docking and failing to efficiently trigger the Gq/11 signaling cascade.

Fig 2: 5-HT2A Gq/11 signaling cascade, weakly activated by 2,3-DMA.

References

1.[1] Wikipedia Contributors. "2,3-Dimethoxyamphetamine." Wikipedia, The Free Encyclopedia. URL:[Link] 2.[3] National Center for Biotechnology Information. "2,3-Dimethoxyamphetamine | C11H17NO2 | CID 91255." PubChem. URL:[Link] 3.[4] PubChemLite. "2,3-dimethoxyamphetamine hydrochloride (C11H17NO2)." Université du Luxembourg. URL:[Link] 4.[2] Clark, C. R., et al. "GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA." Journal of Chromatographic Science, Oxford Academic. URL:[Link]

Sources

Methodological & Application

Analytical methods for detection of novel psychoactive substances

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of Novel Psychoactive Substances (NPS)

Audience: Forensic Toxicologists, Clinical Researchers, and Analytical Scientists Document Type: Technical Guide & Validated Protocols

Introduction: The Analytical Challenge of NPS

The rapid proliferation of Novel Psychoactive Substances (NPS)—encompassing synthetic cathinones (e.g., 3-MMC, α-PiHP), synthetic cannabinoids, and novel fentanyl analogues—presents a moving target for analytical laboratories. Because these compounds are synthesized to circumvent existing drug legislation, their physicochemical properties vary widely, and reference standards are often unavailable during their initial market emergence.

To maintain scientific integrity and diagnostic accuracy, laboratories must move beyond rigid, legacy drug-screening panels. This guide outlines field-proven, self-validating analytical workflows that combine robust sample preparation, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and untargeted High-Resolution Mass Spectrometry (HRMS) to confidently identify and quantify NPS in complex biological matrices and seized materials[1].

Sample Preparation: The Causality of Matrix Management

The foundational step in NPS analysis is isolating the analytes from endogenous matrix components (e.g., lipids, proteins, salts) that cause ion suppression in mass spectrometry. The choice of extraction dictates the sensitivity of the entire assay.

Solid-Phase Extraction (SPE) for Blood and Plasma

Most NPS, particularly synthetic cathinones and phenethylamines, contain basic nitrogenous groups. Therefore, Mixed-Mode Cation Exchange (MCX) polymeric or silica-based sorbents are the gold standard.

Causality of choice: A mixed-mode sorbent (e.g., UCT Clean Screen® DAU) utilizes both hydrophobic (C8/C18) and strong cation exchange (sulfonic acid) mechanisms. At an acidic pH, the basic nitrogen of the NPS is protonated and binds strongly to the cation exchange sites, allowing for aggressive organic washes (like 100% methanol) to strip away neutral lipids and matrix interferences without analyte loss. Recent comparative studies demonstrate that mixed-mode SPE achieves extraction efficiencies of 49–119% for a broad panel of NPS in blood and serum[2].

"Dilute-and-Shoot" for High-Throughput Urine Screening

For urine matrices, where protein binding is less of a concern than in blood, a validated "dilute-and-shoot" approach can bypass SPE to drastically reduce turnaround times[3].

Causality of choice: By diluting the urine 5-fold with a mobile-phase-compatible diluent containing a heavy-isotope internal standard (e.g., Methylone-D3), matrix effects are mathematically corrected. The dilution minimizes source contamination, while the internal standard ensures the protocol remains self-validating against variable ion suppression.

Table 1: Quantitative Comparison of NPS Sample Preparation Strategies

| Matrix | Recommended Method | Sorbent / Mechanism | Avg. Extraction Efficiency | Advantages | Limitations |

| Whole Blood / Serum | Mixed-Mode SPE | Clean Screen DAU (130 mg) / Hydrophobic + Cation Exchange | 78% (Range: 49-112%)[2] | Exceptional lipid removal; high concentration factor. | Time-consuming; requires vacuum/positive pressure manifold. |

| Urine | Mixed-Mode SPE | Clean Screen XCEL I (130 mg) / Hydrophobic + Cation Exchange | 81% (Range: 53-116%)[2] | High purity extract; extends LC column lifespan. | Higher cost per sample. |

| Urine | Dilute-and-Shoot | N/A (5x Dilution with Internal Standard) | N/A (Direct Analysis)[3] | Ultra-fast turnaround; low cost. | Potential for ion suppression; lower absolute sensitivity. |

| Whole Blood | PS-MS (Paper Spray) | 3D-Printed Starch-Modified SPE | N/A (Direct Desorption)[4] | Rapid point-of-care potential; sub-ng/mL LODs. | Requires specialized PS-MS ionization source. |

Experimental Protocols

Protocol A: Mixed-Mode SPE Extraction for Blood/Plasma (Self-Validating Workflow)

This protocol utilizes a mixed-mode cation exchange cartridge (130 mg, 3 mL).

-

Sample Pre-treatment: Aliquot 1.0 mL of whole blood or plasma. Add 50 µL of deuterated internal standard mix (e.g., 100 ng/mL Mephedrone-D3, Fentanyl-D5). Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

-

Conditioning: Pass 3 mL of Methanol, followed by 3 mL of Deionized Water, and 1 mL of 0.1 M Phosphate Buffer (pH 6.0) through the SPE cartridge. Do not let the sorbent dry.

-

Loading: Apply the supernatant from Step 1 to the cartridge at a flow rate of 1-2 mL/min.

-

Washing (The critical cleanup step):

-

Wash 1: 3 mL Deionized Water (removes aqueous salts).

-

Wash 2: 1 mL 0.1 M Acetic Acid (ensures analytes remain protonated).

-

Wash 3: 3 mL Methanol (removes hydrophobic interferences).

-

-

Drying: Dry the cartridge under full vacuum (≥10 inHg) for 5 minutes.

-

Elution: Elute with 3 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). Causality: The high pH of the ammonium hydroxide deprotonates the basic NPS, neutralizing their charge and breaking the ionic bond with the sorbent, while the organic solvents wash them off.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial LC Mobile Phase.

Protocol B: LC-MS/MS Targeted Quantification

-

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[3].

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 2.0 minutes. Total cycle time: 2.5 min.

-

Detection: Electrospray Ionization (ESI) in Positive mode. Multiple Reaction Monitoring (MRM). Require at least two transitions per analyte (Quantifier and Qualifier) with an ion ratio tolerance of ±20% for self-validation.

Advanced Detection: HRMS Suspect Screening & Rapid SERS

When dealing with seized materials or suspected overdoses where the specific NPS is unknown, targeted LC-MS/MS is blind. Here, High-Resolution Mass Spectrometry (HRMS) (QTOF or Orbitrap) and Surface-Enhanced Raman Spectroscopy (SERS) are required.

-

HRMS Suspect Screening: Operates on Data-Independent Acquisition (DIA). The instrument captures exact masses of all precursor and fragment ions. Identification relies on matching the exact mass (mass error < 5 ppm), isotopic pattern scoring, and matching the MS/MS spectra against continuously updated in silico or empirical libraries.

-

SERS for Seized Materials: For field or rapid lab deployment, UNODC guidelines recommend orthogonal techniques[5]. SERS, utilizing screen-printed gold electrodes (AuSPE), provides a unique vibrational "fingerprint" of synthetic cathinones like 4-MMC (Mephedrone) within minutes, directly from dissolved powders[5].

Workflow Visualizations

Comprehensive NPS Analytical Architecture

The following diagram illustrates the decision tree for processing biological matrices versus seized materials, ensuring the correct analytical modality is applied.

Fig 1: End-to-end analytical workflow for NPS detection across different sample types.

HRMS Suspect Screening Data Pipeline

Untargeted screening requires a rigorous data-processing pipeline to avoid false positives. The logic flow below demonstrates the self-validating filtration of HRMS data.

Fig 2: Bioinformatics pipeline for the untargeted identification of novel psychoactive substances.

References

-

Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: MDPI (Separations) URL:[Link]

-

Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine Source: LCGC International URL:[Link]

-

Analysis of Drugs in Whole Blood by Paper Spray Mass Spectrometry with Integrated Solid-Phase Extraction Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Rapid Determination of the 'Legal Highs' 4-MMC and 4-MEC by Spectroelectrochemistry: Simultaneous Cyclic Voltammetry and In Situ Surface-Enhanced Raman Spectroscopy Source: MDPI (Chemosensors) URL:[Link]

-

Update on α-PiHP: control status, emergence, use, detection, and identification Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]

Sources

- 1. News: May 2023 – UNODC: Update on α-PiHP: control status, emergence, use, detection, and identification [unodc.org]

- 2. mdpi.com [mdpi.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Determination of the ‘Legal Highs’ 4-MMC and 4-MEC by Spectroelectrochemistry: Simultaneous Cyclic Voltammetry and In Situ Surface-Enhanced Raman Spectroscopy [mdpi.com]

Application Notes and Protocols: Receptor Binding Assays for Phenethylamine Derivatives

Introduction: Unveiling the Molecular Interactions of Phenethylamines

Phenethylamines are a broad class of compounds, both naturally occurring and synthetic, that encompass neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances and pharmaceuticals.[1][2] Their diverse physiological effects are primarily mediated through interactions with various G protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[1][2][[“]][4] Understanding the affinity and selectivity with which these derivatives bind to their receptor targets is paramount for drug discovery, neuropharmacology, and toxicology.

Receptor binding assays are the cornerstone for quantifying these molecular interactions.[4][5][6] These in vitro techniques provide a robust and sensitive means to determine the equilibrium dissociation constant (Kd) of a ligand for its receptor, which is a measure of its binding affinity, and the maximum number of binding sites (Bmax), reflecting the receptor density in a given tissue or cell preparation.[7][8][9][10] Furthermore, competitive binding assays allow for the determination of the inhibitory constant (Ki) of unlabeled test compounds, providing a direct comparison of their potencies.[9][11][12]

This guide provides detailed protocols for conducting receptor binding assays tailored for the characterization of phenethylamine derivatives. We will delve into the principles of both saturation and competitive binding assays, offer step-by-step methodologies, and discuss critical considerations for data analysis and interpretation. The causality behind experimental choices will be explained to ensure not just procedural accuracy, but a deeper understanding of the underlying pharmacology.

Principles of Receptor Binding Assays

Receptor binding assays are predicated on the reversible interaction between a ligand (in this case, a phenethylamine derivative) and its specific receptor. The fundamental types of radioligand binding assays are:

-

Saturation Binding Assays: These experiments are used to determine the affinity (Kd) and the total number of receptors (Bmax) for a specific radiolabeled ligand in a given tissue or cell preparation.[7][8][9][10] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[9][10]

-

Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (a phenethylamine derivative) to compete with a radiolabeled ligand for binding to a receptor.[9][11][12][13][14] The results are used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (the binding affinity of the competitor) can be derived.[11][12]

A critical aspect of all binding assays is the differentiation between total binding , non-specific binding (NSB) , and specific binding .

-

Total Binding: The total amount of radioligand bound to the receptor preparation.

-

Non-specific Binding: The binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, or the filter apparatus.[15][16] NSB is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the specific receptor sites.[16]

-

Specific Binding: The binding of the radioligand to the receptor of interest. It is calculated by subtracting non-specific binding from total binding.[16]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive receptor binding assay.

Caption: Principle of Scintillation Proximity Assay (SPA).

Structure-Activity Relationships (SAR)

Systematic evaluation of a series of structurally related phenethylamine derivatives can elucidate structure-activity relationships (SAR). [[“]][17][18]For example, substitutions on the phenyl ring or the ethylamine side chain can significantly alter receptor affinity and selectivity. [[“]][17][18][19]This information is invaluable for the rational design of new drugs with improved pharmacological profiles.

Troubleshooting

High non-specific binding is a common issue in receptor binding assays. [16]Strategies to reduce NSB include:

-

Optimizing Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can minimize non-specific interactions. [16]* Adding Blocking Agents: Including BSA or using PEI-coated filter plates can reduce the binding of the radioligand to non-receptor components. [13][20][21]* Choosing an Appropriate Radioligand: Highly lipophilic radioligands may exhibit higher non-specific binding. [16]

Conclusion

Receptor binding assays are indispensable tools for characterizing the interactions of phenethylamine derivatives with their target receptors. The protocols and principles outlined in this guide provide a solid foundation for researchers in pharmacology, neuroscience, and drug development to obtain reliable and reproducible data. A thorough understanding of the experimental design, careful execution of the protocols, and appropriate data analysis are essential for elucidating the complex pharmacology of this important class of compounds.

References

-

Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]

-

Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link]

-

Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. Available at: [Link]

-

Scintillation proximity assay. Gyan Sanchay. Available at: [Link]

-

Scintillation proximity assay. Wikipedia. Available at: [Link]

-

Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC. Available at: [Link]

-

Non-Specific Binding: What You Need to Know. Surmodics. Available at: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available at: [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEPAL. Available at: [Link]

-

Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

-

In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Available at: [Link]

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available at: [Link]

-

Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. ACS Publications. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at: [Link]

-

Effects of Synephrine and β -Phenethylamine on Human α -Adrenoceptor Subtypes. ResearchGate. Available at: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

-

Radioligand binding assay results showing the percentage inhibition of... ResearchGate. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

-

β2-Adrenergic Receptor Activation Suppresses the Rat Phenethylamine Hallucinogen-Induced Head Twitch Response. Frontiers. Available at: [Link]

-

Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. Available at: [Link]

-

Receptor-Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

-

Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

-

A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC. Available at: [Link]

-

Transient measurement approaches to differentiate non-specific binding in affinity-based bioanalytical assays. Journal of Applied Physics. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at: [Link]

-

Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. ACS Publications. Available at: [Link]

-

D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

-

5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. revvity.com [revvity.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. support.nanotempertech.com [support.nanotempertech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 14. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rusling.research.uconn.edu [rusling.research.uconn.edu]

Application Note: In Vivo Microdialysis for Measuring Neurotransmitter Release by 2,3-Dimethoxyamphetamine (2,3-DMA)

Mechanistic Rationale & Neurochemical Context

The pharmacological landscape of ring-substituted amphetamines is highly sensitive to positional isomerism. While the 2,4- and 2,5-dimethoxyamphetamine (DMA) analogues are well-documented as potent 5-HT2A receptor agonists that induce DOM-like hallucinogenic stimulus effects, 2,3-dimethoxyamphetamine (2,3-DMA) does not generalize to this hallucinogenic profile[1]. Instead, 2,3-DMA's structure-activity relationship aligns more closely with entactogens such as MDA and MDMA[2].

Rather than merely blocking reuptake, substrate-type releasers like 2,3-DMA actively reverse transporter flux. The compound acts as a competitive substrate at the dopamine transporter (DAT) and serotonin transporter (SERT). Upon entering the presynaptic terminal, it disrupts the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces a massive cytosolic accumulation of dopamine (DA) and serotonin (5-HT), which are subsequently extruded into the extracellular space via reverse transport.

To capture these transient, non-exocytotic neurochemical events without the confounding variables of anesthesia, in vivo microdialysis in awake, freely moving animals is the definitive analytical approach[3].

Fig 1: Mechanism of 2,3-DMA-induced reverse transport of monoamines via DAT/SERT and VMAT2.

Experimental Design & Causality

Designing a self-validating microdialysis experiment requires isolating the variables of interest.

-

Target Region (Nucleus Accumbens Shell): The NAc shell is the critical neuroanatomical node for assessing the rewarding and reinforcing properties of amphetamine-type stimulants[4].

-

Administration Route (Systemic vs. Reverse Dialysis): Systemic administration (i.p. or s.c.) evaluates the global effect of 2,3-DMA, including action potential-dependent firing from the Ventral Tegmental Area (VTA). Conversely, administering 2,3-DMA directly through the microdialysis probe (reverse dialysis) isolates terminal-specific mechanisms, proving causality that the observed efflux is due to local transporter reversal rather than distal circuit activation.

-

Analytical Detection (HPLC-ECD): High-Performance Liquid Chromatography with Electrochemical Detection provides the femtomole-level sensitivity required to detect basal DA and 5-HT fluctuations without the need for complex pre-column derivatization[3].

Step-by-Step Protocol

Phase I: Stereotaxic Surgery & Cannulation

Surgical precision ensures the probe accesses the target without causing excessive gliosis, which would impede molecular diffusion.

-

Anesthetize adult male Sprague-Dawley rats (250–300 g) using isoflurane (induction at 4%, maintenance at 1.5–2.0% in O₂).

-

Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal dehydration.

-

Expose the skull and drill a burr hole targeting the NAc shell. Coordinates relative to bregma: Anteroposterior (AP) +1.6 mm, Mediolateral (ML) ±0.8 mm, Dorsoventral (DV) -5.5 mm.

-

Lower a stainless-steel guide cannula (e.g., CMA/12) to the DV coordinate.

-

Secure the cannula using three stainless-steel anchor screws and dental acrylic cement.

-

Causality Check: Allow a strict 5-to-7-day recovery period. This is non-negotiable; it allows the blood-brain barrier to repair and local basal neurochemistry to normalize following the acute trauma of cannula insertion.

Phase II: In Vivo Microdialysis in Freely Moving Animals

-

Probe Insertion: Gently insert a concentric microdialysis probe (2 mm Cuprophane membrane, 6 kDa cutoff) through the guide cannula. The probe should extend 2 mm beyond the guide (final DV -7.5 mm)[5].

-

Perfusion: Connect the probe inlet to a precision syringe pump using FEP tubing. Perfuse with Artificial Cerebrospinal Fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate of 1.0–1.5 µL/min.

-

Rationale: aCSF mimics the ionic composition of the brain, preventing osmotic shock and maintaining the local ionic gradients (Na+/Cl-) strictly required for DAT and SERT function[4].

-

-

Equilibration: Discard the first 90–120 minutes of dialysate. This period is required to wash out neurotransmitters released by the mechanical tissue damage of probe insertion.

-

Baseline Collection: Collect dialysate fractions every 20 minutes. Pre-load collection vials with 5 µL of 0.1 M perchloric acid (HClO₄) or an antioxidant mixture (ascorbic acid/EDTA) to prevent the rapid auto-oxidation of DA and 5-HT[5].

-

Drug Administration: Once three consecutive baseline samples vary by less than 10% (System Validation), administer 2,3-DMA systemically (e.g., 2.0 mg/kg i.p.) or locally via reverse dialysis (10–100 µM in aCSF).

-

Post-Drug Collection: Continue collecting 20-minute fractions for 180 minutes to capture the peak efflux and subsequent clearance phases.

Phase III: HPLC-ECD Quantification

-

System Preparation: Utilize a reversed-phase C18 analytical column (e.g., 3 µm, 100 x 3.0 mm).

-

Mobile Phase Composition: 90 mM NaH₂PO₄, 50 mM citric acid, 1.7 mM 1-octanesulfonic acid, 50 µM EDTA, and 10% acetonitrile; adjust pH to 3.0 with phosphoric acid[4].

-

Rationale: 1-octanesulfonic acid acts as an ion-pairing agent, interacting with the positively charged amine groups of DA and 5-HT to increase their retention time and separate them from the solvent front.

-

-

Detection: Set the electrochemical detector's analytical cell to an oxidizing potential of +350 to +400 mV against an Ag/AgCl reference electrode.

-

Quantification: Calculate analyte concentrations by comparing peak areas to a standard curve generated daily from known concentrations of DA and 5-HT.

System Validation & Quality Control

To ensure the protocol is a self-validating system, the following empirical checks must be met:

-

In Vitro Probe Recovery: Before implantation, submerge the probe in a standard solution of DA and 5-HT (100 nM) at 37°C. Calculate recovery:

. Acceptable recovery for a 2 mm membrane at 1.0 µL/min is 15–25%. -

Calcium Dependency Test: To prove that baseline dialysate levels are of neuronal origin, temporarily switch the perfusion fluid to a calcium-free aCSF containing 10 mM EGTA. Basal DA and 5-HT should drop by >80%, confirming exocytotic origin prior to 2,3-DMA administration.

Data Presentation: Expected Neurochemical Profiles

Based on the structure-activity relationships of ring-substituted amphetamines, the table below outlines the comparative monoamine efflux profile of 2,3-DMA against prototypical agents.

Table 1: Comparative Monoamine Efflux Profiles in the Nucleus Accumbens Shell

| Compound | Primary Transporter Target | Peak DA Efflux (% Baseline) | Peak 5-HT Efflux (% Baseline) | Behavioral Correlate |

| D-Amphetamine | DAT > NET >> SERT | +800% to +1200% | Minimal / No Change | Psychomotor stimulation, Reward |

| MDMA | SERT > DAT > NET | +200% to +400% | +800% to +1500% | Entactogenesis, Empathy |

| 2,3-DMA | Mixed DAT / SERT | Moderate (+150% to +300%) | Moderate (+400% to +600%) | Mild stimulation, Entactogen-like |

(Note: 2,3-DMA values are extrapolated based on structural similarities to MDA/MDMA and its lack of DOM-like hallucinogenic properties).

References

1.1 - ResearchGate[1] 2.2 - NIH / PMC[2] 3.3 - NIH / PMC[3] 4.4 - NIH / PMC[4] 5.5 - NIH / PMC[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine Self-Administration and Dopamine Function: Assessment of Gene x Environment Interactions in Lewis and Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Functional Profiling of 5-HT2A Agonists: From Calcium Flux to Biased Signaling

Application Note & Technical Guide | Version 2.0

Introduction: The 5-HT2A Functional Landscape

The serotonin 2A receptor (5-HT2A) is a Class A GPCR and a primary target for atypical antipsychotics and serotonergic psychedelics. Historically, drug discovery focused on the canonical

Recent structural biology and pharmacology studies suggest that the therapeutic potential of 5-HT2A modulators may depend on their ability to differentially activate

This guide provides a comprehensive workflow to characterize 5-HT2A agonists using three orthogonal assays:

-

Calcium Flux: The kinetic standard for

activation. -

IP-One Accumulation: A stable, equilibrium-based readout of PLC activity.

- -Arrestin Recruitment: To quantify non-canonical signaling and calculate bias factors.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of 5-HT2A signaling. Note the distinct downstream effectors for the Canonical (

Figure 1: 5-HT2A Signal Transduction.[2] Left branch: Canonical Gq/Calcium pathway. Right branch: Beta-arrestin recruitment pathway.[3][4]

Assay 1: Calcium Flux (Kinetic Readout)

Principle:

Activation of 5-HT2A couples to

Critical Insight (Probenecid): HEK293 and CHO cells express organic anion transporters that actively pump calcium dyes out of the cell.[6] Probenecid (2.5 mM) must be added to the loading buffer to inhibit these transporters and retain the dye.[6]

Protocol: 96-Well Format

Materials:

-

HEK293-5HT2A stable cell line.

-

Calcium-6 or Fluo-4 Direct Calcium Assay Kit.

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Loading Buffer: Assay Buffer + Dye + 2.5 mM Probenecid.[7]

-

Reader: FLIPR, FlexStation, or FDSS.[8]

Step-by-Step:

-

Cell Plating: Seed cells at 50,000 cells/well in a black-wall/clear-bottom poly-D-lysine coated 96-well plate. Incubate overnight at 37°C/5% CO2. Confluence should be >90%.

-

Dye Loading:

-

Remove culture media (carefully, or use a no-wash kit).

-

Add 100 µL of Loading Buffer (containing Probenecid).

-

Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT). Note: The RT step equilibrates the plate, reducing thermal gradients during reading.

-

-

Compound Preparation: Prepare 5X concentrated agonist solutions in Assay Buffer (without probenecid).

-

Measurement (Kinetic):

-

Transfer plate to the reader.[9]

-

Baseline: Read fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

-

Injection: Inject 25 µL of 5X compound (Final 1X).

-

Response: Continue reading for 90–120 seconds.

-

-

Data Analysis: Calculate

(or Max - Baseline).[8] Plot

Assay 2: IP-One Accumulation (Equilibrium Readout)

Principle: Calcium flux is transient.[10] For a stable, accumulated signal, we measure IP1 (Inositol Monophosphate).[11] IP3 degrades rapidly into IP1. By adding Lithium Chloride (LiCl) , we inhibit inositol monophosphatase, causing IP1 to accumulate over the stimulation period. This is detected using HTRF (Homogeneous Time-Resolved Fluorescence).[11][12]

Why use this over Calcium? IP-One is better for detecting partial agonists and slow-acting compounds that might not trigger a sharp calcium spike.

Protocol: HTRF IP-One (Cisbio/Revvity)

Materials:

-

IP-One Gq Kit (Cisbio).

-

Stimulation Buffer: Contains LiCl (provided in kit).[13]

-

Reader: HTRF-compatible (e.g., PHERAstar, EnVision).

Step-by-Step:

-

Cell Preparation: Dissociate cells and resuspend in Stimulation Buffer at 100,000 cells/mL .

-

Stimulation:

-

Dispense 7 µL of cell suspension (700 cells) into a white low-volume 384-well plate.

-

Add 7 µL of 2X Agonist in Stimulation Buffer.

-

Critical: Incubate for 60 minutes at 37°C. (LiCl is accumulating the signal during this time).

-

-

Detection:

-

Add 3 µL of Anti-IP1-Cryptate (Donor).[13]

-

Add 3 µL of IP1-d2 (Acceptor).

-

Incubate for 1 hour at RT (protect from light).

-

-

Measurement: Read HTRF Ratio (665nm/620nm).

-

Data Analysis: Inverse sigmoid curve. Convert HTRF ratio to [IP1] using a standard curve if absolute quantification is required.

Assay 3: -Arrestin Recruitment (Biased Signaling)

Principle:

To measure non-Gq signaling, we use an Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter®). The 5-HT2A receptor is tagged with a small enzyme fragment (ProLink™), and

Protocol: PathHunter® (DiscoverX)

Materials:

-

PathHunter 5-HT2A

-Arrestin cell line.[2][3] -

PathHunter Detection Reagents.[14]

-

White-walled 96-well or 384-well plates.

Step-by-Step:

-

Plating: Seed 10,000 cells/well (384-well) or 40,000 cells/well (96-well) in Cell Plating Reagent. Incubate overnight.

-

Stimulation:

-

Add 5X Agonist.

-

Incubate for 90 minutes at 37°C. Note: Arrestin recruitment is slower than Calcium flux; 90 min allows equilibrium.

-

-

Detection:

-

Add Working Detection Solution (Cell lysis + Substrate). Ratio is usually 1:1 or 1:2 depending on kit version.

-

Incubate for 60 minutes at RT in the dark.

-

-

Measurement: Read Luminescence (0.1s - 1s integration time).

-

Data Analysis: Plot RLU vs. log[Agonist].

Data Interpretation & Bias Calculation

To claim a compound is "biased" (e.g., non-hallucinogenic potential), you must compare it to a reference agonist (usually Serotonin/5-HT) across both pathways.

Comparison Table

| Feature | Calcium Flux | IP-One HTRF | |

| Pathway | Canonical ( | Canonical ( | Non-Canonical |

| Kinetics | Transient (Seconds) | Accumulation (Minutes) | Stable Complex (Hours) |

| Sensitivity | High (Amplified signal) | Moderate | Lower (1:1 stoichiometry) |

| Throughput | High (FLIPR) | Ultra-High (HTRF) | High (Luminescence) |

Calculating the Bias Factor ( )

Do not rely solely on

-

Fit Data: Fit dose-response curves for both assays (Calcium & Arrestin) for the Test Compound and Reference (5-HT).

-

Calculate

: -

Calculate Bias:

-

Interpretation:

-

If

: Balanced Agonist. -

If

: Bias toward Pathway A.

-

References

-

Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human 5-HT2A Receptor. Cell. Link

-

Kenakin, T., et al. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS Chemical Neuroscience. Link

-

Cisbio/Revvity. IP-One HTRF Assay Principle & Protocol. Link

-

DiscoverX (Eurofins). PathHunter® β-Arrestin Recruitment Assays. Link

-

Molecular Devices. Performing Calcium Flux Assays on the FLIPR. Link

Sources

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. PathHunter® Human HTR2A (5-HT2A) β-Arrestin Stable Cell Line Assay (U2OS) [discoverx.com]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. content.abcam.com [content.abcam.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. agilent.com [agilent.com]

- 11. news-medical.net [news-medical.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. biorxiv.org [biorxiv.org]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. biorxiv.org [biorxiv.org]

Application Note: Experimental Design for Rodent Behavioral Studies with 2,3-Dimethoxyamphetamine (2,3-DMA)

[1]

Abstract & Scientific Rationale

2,3-Dimethoxyamphetamine (2,3-DMA) is a positional isomer of the well-characterized psychedelic 2,5-DMA and the entactogen 3,4-DMA.[1] Despite its structural similarity to these compounds, 2,3-DMA remains pharmacologically ambiguous.[1] Early structure-activity relationship (SAR) studies indicated that 2,3-DMA possesses a unique profile: it does not fully substitute for dextroamphetamine (stimulant) or DOM (hallucinogen) in drug discrimination assays, yet it exhibits behavioral activity in mice at high doses.[1][2]

This Application Note provides a standardized framework for investigating 2,3-DMA. Unlike its 2,5-substituted counterparts, 2,3-DMA has negligible affinity for 5-HT2A receptors (

Safety, Handling & Formulation

Chemical Instability Warning

CRITICAL: Unlike 2,5-DMA, the 2,3-substitution pattern renders the phenyl ring electron-rich in a manner that facilitates oxidation.[1]

-

Oxidation Risk: 2,3-DMA can oxidize to form ortho-quinones, which are potentially neurotoxic.[1]

-

Storage: Store neat substance at -20°C under argon.

-

Solution Stability: Prepare solutions fresh daily. Do not store dissolved compound for >24 hours. Discard if solution turns pink/brown (indicative of auto-oxidation).[1]

Formulation Protocol

-

Vehicle: Saline (0.9% NaCl) is generally sufficient.[1] If solubility is poor at high concentrations (>10 mg/mL), use 10% 2-hydroxypropyl-

-cyclodextrin (HP -

Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).[1]

-

Volume: 10 mL/kg for mice; 1 mL/kg for rats.[1]

Experimental Design Strategy

The characterization of 2,3-DMA requires a "Process of Elimination" approach.[1] We utilize a tiered behavioral battery to distinguish it from classic psychostimulants and hallucinogens.[1]

Workflow Visualization

The following diagram illustrates the decision logic for classifying 2,3-DMA based on acute behavioral outcomes.

Caption: Decision tree for classifying 2,3-DMA pharmacology based on acute behavioral readouts.

Detailed Protocols

Protocol A: Biphasic Locomotor Profiling (Open Field)

Objective: To determine if 2,3-DMA acts as a psychostimulant (like amphetamine) or causes behavioral disruption/sedation.[1] Subject: Male C57BL/6J mice (8-12 weeks).

-

Acclimation: Move animals to the testing room 60 minutes prior to the experiment. Lighting should be dim (15-20 lux).

-

Habituation: Place mouse in the Open Field (40x40 cm arena) for 30 minutes prior to injection to establish baseline activity and reduce novelty-induced exploration.

-

Administration: Remove mouse, inject 2,3-DMA (Dose range: 1, 10, 30 mg/kg i.p.) or Vehicle.[1]

-

Recording: Immediately return mouse to the arena. Record for 60-90 minutes.[1]

-

Analysis:

Expected Outcome: Based on PiHKAL and discrimination studies, 2,3-DMA is expected to show no significant hyperlocomotion at low doses (unlike 2,4-DMA), but may cause ataxia or reduced rearing at high doses (>30 mg/kg).[1]

Protocol B: Head Twitch Response (HTR) Assay

Objective: To validate the lack of 5-HT2A agonist activity.[1] This serves as a critical negative control to distinguish 2,3-DMA from 2,5-DMA (DOM).[1] Subject: Male C57BL/6J mice.

-

Setup: Place mice in a clear glass cylinder (15 cm diameter) with bedding.

-

Pre-treatment: None required for acute assay.[1]

-

Dosing: Inject 2,3-DMA (10 mg/kg) or Positive Control (DOI, 1 mg/kg).[1]

-

Observation:

-

Record video at 60fps for 30 minutes post-injection.

-

Scoring: Count distinct "head twitches" (rapid, rotational jerks of the head/ears).

-

-

Validation:

Significance: A negative HTR result confirms that 2,3-DMA does not share the hallucinogenic mechanism of the "DOx" series.[1]

Protocol C: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To assess sensorimotor gating. 2,3-DMA substituted partially for 5-MeO-DMT in some assays; PPI deficits are common in 5-MeO-DMT-like compounds and dissociatives.[1]

-

Chamber: Use standard acoustic startle chambers (e.g., SR-LAB).

-

Session Structure:

-

Calculation:

-

Interpretation: A reduction in %PPI indicates a loss of sensorimotor gating, characteristic of psychotomimetic or dissociative states, even in the absence of hyperlocomotion.

Data Reporting & Statistical Analysis

Quantitative data should be summarized in the following format to ensure comparability across labs.

Table 1: Recommended Dose-Response Matrix

| Assay | Dose Low (1 mg/kg) | Dose Med (10 mg/kg) | Dose High (30 mg/kg) | Positive Control |

| Locomotion | Check for subtle sedation | Check for onset of stereotypy | Check for ataxia/toxicity | Amphetamine (3 mg/kg) |

| HTR | N/A | Primary Test Dose | N/A | DOI (1 mg/kg) |

| PPI | N/A | Primary Test Dose | Secondary Test Dose | MK-801 (0.3 mg/kg) |

Statistical Methods:

-

Locomotion: Two-way ANOVA (Treatment x Time) with Bonferroni post-hoc.

-

HTR: One-way ANOVA or Kruskal-Wallis (if data is non-parametric/zero-inflated).[1]

-

Significance Threshold:

.

References

-

Shulgin, A. T., & Shulgin, A. (1991).[1][4][5] PiHKAL: A Chemical Love Story. Transform Press. Entry #56 (2,3-DMA).

-

Glennon, R. A., et al. (1982).[1] "Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane."[1] Journal of Medicinal Chemistry, 25(10), 1163–1168.[1]

-

Halberstadt, A. L., & Geyer, M. A. (2013).[1] "Characterization of the head-twitch response induced by hallucinogens in mice." Psychopharmacology, 227(4), 727–739.[1]

-

Young, R., & Glennon, R. A. (1986).[1] "Discriminative stimulus properties of the hallucinogenic agent DOM." Psychopharmacology, 90(2), 229-234.[1] (Contextual reference for lack of substitution).

Sources

- 1. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. Effects of DOM and DMT in a proposed animal model of hallucinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of in vitro models for neurotoxicity screening of NPS

Title: Application Note: Advanced In Vitro Models for Neurotoxicity Screening of Novel Psychoactive Substances (NPS)

Introduction & Scientific Rationale

Novel Psychoactive Substances (NPS)—encompassing synthetic cathinones (e.g., MDPV, mephedrone), synthetic cannabinoids, and novel phenethylamines—present a rapidly evolving challenge to forensic toxicology and drug development safety profiling. These compounds are engineered to bypass regulatory frameworks while mimicking the pharmacodynamics of classical illicit drugs[1]. Because their chemical structures are continuously altered, their neurotoxic profiles are largely unknown at the time of emergence, posing a considerable challenge for clinical treatment and prevention[1].

Historically, neurotoxicity screening relied on in vivo rodent models. However, these models are too low-throughput, expensive, and ethically constrained to keep pace with the rapid influx of NPS[2]. Furthermore, interspecies differences often confound the translation of neurotoxic and electrophysiological endpoints to human pathology[2]. To bridge this gap, high-throughput in vitro models utilizing human-derived cell lines (e.g., SH-SY5Y) and human induced pluripotent stem cell (hiPSC)-derived neurons have become the gold standard[1][2].

As an application scientist, the goal is not merely to observe cell death, but to elucidate the mechanistic causality of NPS-induced neurotoxicity. By coupling Microelectrode Array (MEA) technology with multiplexed biochemical assays, we can create a highly sensitive, self-validating system that maps toxicity from early-stage monoaminergic disruption and oxidative stress to network-level electrophysiological collapse[2][3].

Mechanistic Causality of NPS Neurotoxicity